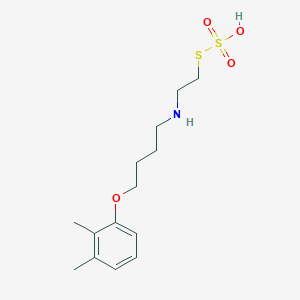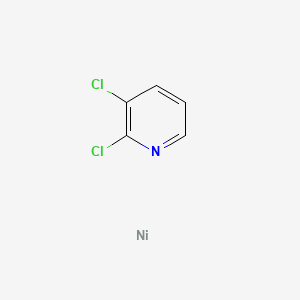
2,3-Dichloropyridine;nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloropyridine is an organic compound with the molecular formula C5H3Cl2N. It is a derivative of pyridine, where two chlorine atoms are substituted at the 2nd and 3rd positions of the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorination of Pyridine: One common method involves the chlorination of pyridine derivatives. For instance, 2,3,6-trichloropyridine can be synthesized by chlorinating 2,6-dichloropyridine. .
Oxidation and Chlorination: Another method involves the oxidation of 2-chloro-3-carboxypyridine followed by chlorination.
Industrial Production Methods
The industrial production of 2,3-dichloropyridine typically follows the chlorination route due to its efficiency and high yield. The process involves the use of chlorinating agents like chlorine gas and catalysts such as ferric chloride or aluminum chloride. The reaction is carried out at elevated temperatures, and the product is purified through distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: 2,3-Dichloropyridine undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Cross-Coupling Reactions: It participates in cross-coupling reactions like the Suzuki–Miyaura reaction, where it reacts with boronic acids in the presence of a nickel catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Cross-Coupling: Reagents include boronic acids and nickel catalysts.
Major Products
Substitution: Products include substituted pyridines where chlorine atoms are replaced by other functional groups.
Cross-Coupling: Products are biaryl compounds which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
2,3-Dichloropyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds for studying biological pathways.
Industry: It is used in the production of agrochemicals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2,3-dichloropyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effect of the chlorine atoms. This activation facilitates nucleophilic substitution and cross-coupling reactions. In biological systems, its derivatives interact with specific molecular targets, modulating biological pathways and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloropyridine
- 2,5-Dichloropyridine
- 3,5-Dichloropyridine
Uniqueness
2,3-Dichloropyridine is unique due to the specific positioning of the chlorine atoms, which imparts distinct reactivity compared to other dichloropyridine isomers. This unique reactivity makes it a valuable intermediate in the synthesis of specific pharmaceuticals and agrochemicals .
Propriétés
Numéro CAS |
14099-23-1 |
|---|---|
Formule moléculaire |
C5H3Cl2NNi |
Poids moléculaire |
206.68 g/mol |
Nom IUPAC |
2,3-dichloropyridine;nickel |
InChI |
InChI=1S/C5H3Cl2N.Ni/c6-4-2-1-3-8-5(4)7;/h1-3H; |
Clé InChI |
XNODHUZCEMXIPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)Cl)Cl.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Azatricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B14705765.png)
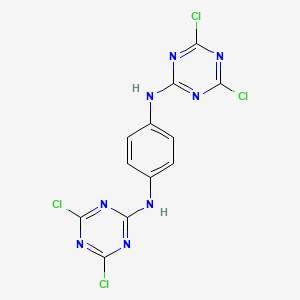

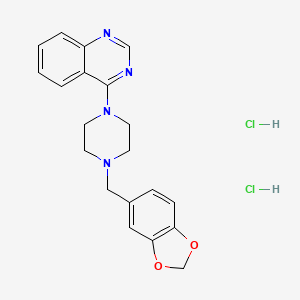

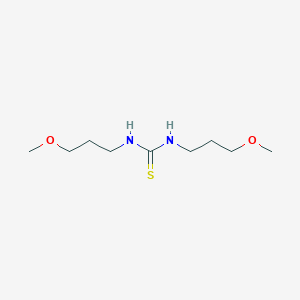
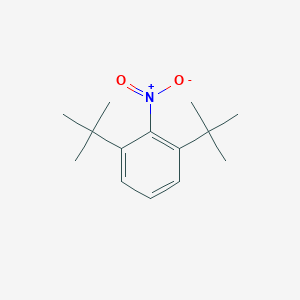
![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)

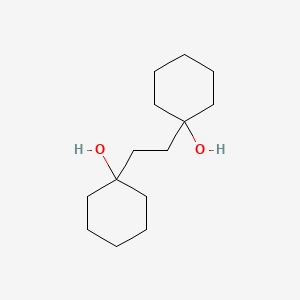
![1H-Pyrrole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14705815.png)
